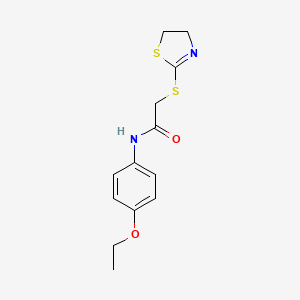

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide

Description

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide is a thiazole-derived acetamide compound with the molecular formula C₁₃H₁₅N₃O₃S and a monoisotopic mass of 293.0834 g/mol . It features a 4,5-dihydrothiazole ring linked via a sulfanyl group to an acetamide backbone, which is further substituted with a 4-ethoxyphenyl group. Notably, nuclear magnetic resonance (NMR) studies reveal that this compound exists as a tautomeric mixture of two forms (3c-I and 3c-A) in a 1:1 ratio, a characteristic that may influence its chemical reactivity and biological interactions .

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-2-17-11-5-3-10(4-6-11)15-12(16)9-19-13-14-7-8-18-13/h3-6H,2,7-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJROEDYLZPMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves the reaction of a thiazole derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thioethers or amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole and Related Derivatives

Key Observations:

- Substituent Effects : The target compound’s 4-ethoxyphenyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in EP3 348 550A1 derivatives . Such substituents modulate lipophilicity and metabolic stability.

- Heterocyclic Core : Unlike thiadiazole derivatives (e.g., Aridoss et al.), which exhibit a five-membered ring with two nitrogen and one sulfur atom, the target compound’s 4,5-dihydrothiazole ring introduces reduced ring strain and distinct electronic properties .

Pharmacological Activities

Table 2: Pharmacological Profiles of Selected Analogues

Its tautomerism may further influence receptor binding compared to rigid analogues.

Physicochemical Properties

- Molecular Weight : The target compound (293.34 g/mol) is lighter than EP3 348 550A1 derivatives (e.g., ~350–400 g/mol) due to the absence of heavy substituents like trifluoromethyl .

- Solubility : The 4-ethoxyphenyl group likely improves aqueous solubility compared to purely aromatic derivatives (e.g., N-(4-phenylthiazol-2-yl)acetamide) .

Biological Activity

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing key findings from various studies and highlighting its significance in medicinal chemistry.

- Molecular Formula : C11H13N2OS2

- Molecular Weight : 273.36 g/mol

- CAS Registry Number : 309739-96-6

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Thiazole-based compounds have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway. |

| HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase and apoptosis induction. |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Study 1: Antimicrobial Efficacy

In a comparative study, the compound was tested against a panel of pathogens. Results indicated that it had superior efficacy against Staphylococcus aureus compared to traditional antibiotics like penicillin. The study utilized disk diffusion methods to assess antimicrobial activity.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation, with morphological changes consistent with apoptosis observed under microscopy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substituents on the aromatic ring can enhance potency and selectivity.

- Thiazole Ring Modifications : Substituting electron-withdrawing groups can increase cytotoxicity.

- Aromatic Ring Variations : The presence of halogen atoms on the phenyl ring has been correlated with increased antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.